molecular formula C12H14N2O B8758025 1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 59942-89-1

1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)ethanone

Cat. No. B8758025
CAS RN: 59942-89-1
M. Wt: 202.25 g/mol
InChI Key: HSVNIJDFSGCUCZ-UHFFFAOYSA-N
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Description

1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59942-89-1

Product Name

1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)ethanone

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C12H14N2O/c1-8(2)12-11(9(3)15)10-6-4-5-7-14(10)13-12/h4-8H,1-3H3

InChI Key

HSVNIJDFSGCUCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C=CC=CC2=C1C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4.2g of 2-isopropylpyrazolo[1,5-a]pyridine, 10.2g of acetic anhydride and 2-3 drops of concentrated sulfuric acid was refluxed for 7 hr. After cooling, the mixture was added to 200 ml of 4M potassium hydroxide solution and stirred for 1 hr. The solution was extracted with chloroform and the chloroform solution was dried over sodium sulfate. The dried chloroform solution was concentrated and the residue was column-chromatographed over alumina to isolate objective product. Recrystallization from n-hexane gave 4.3g of colorless needles, mp 74° C. Yield 67%.
Quantity
4.2 g
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reactant
Reaction Step One
Quantity
10.2 g
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reactant
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0 (± 1) mol
Type
catalyst
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Quantity
200 mL
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solvent
Reaction Step Two
Yield
67%

Synthesis routes and methods II

Procedure details

2-Isopropyl-pyrazolo[1,5-a]pyridine (10.00 g, 66.7 mmol), acetic anhydride (100 ml), and concentrated sulfuric acid (10 drops) were combined and stirred for 3 hours at reflux. The reaction mixture was cooled to room temperature and poured into ice water (300 ml). The mixture was quenched with 2 N sodium hydroxide until the pH>10, and the quenched solution was extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The crude material was purified by silica gel flash chromatography (0 to 40% ethyl acetate in hexanes) to give 11.8 g (87%) of 1-(2-isopropyl-pyrazolo[1,5-a]pyridin-3-yl)-ethanone. 1H-NMR (250 MHz, DMSO-d6) δ 8.47 (d, J=6.8 Hz, 1H), 8.12 (d, J=9.0 Hz, 1H), 7.38 (t, J=7.3 Hz, 1H), 6.89 (t, J=6.0 Hz, 1H), 3.76 (sept, J=6.9 Hz, 1H), 2.60 (s, 3H), 1.39 (d, J=6.8 Hz, 6H); LC/MS 203.3 m/z (M+H+).
Quantity
10 g
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reactant
Reaction Step One
Quantity
100 mL
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reactant
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0 (± 1) mol
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catalyst
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[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Solid aluminum chloride (0.82 g, 2 equivalents) was added to a solution of acetyl chloride (0.24 mL, 1.1 equivalents) in 1 mL of dichloromethane and the solution was stirred at room temperature for 40 minutes. Neat 2-isopropylpyrazolo[1,5-a]pyridine (0.5 g, 1 equivalent) was added dropwise to this solution at room temperature (exotherm was observed), and the resulting solution was stirred at room temperature for 20 hours and worked up with EtOAc and saturated NaHCO3. The crude product was purified by silica gel flash column chromatography to give 1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)ethanone (0.29 g, 46% yield) as a solid. Compound 1080.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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solvent
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